![molecular formula C11H13ClN2O2 B1488701 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 2090613-00-4](/img/structure/B1488701.png)

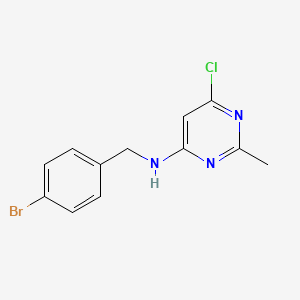

4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Overview

Description

The compound “4-(2-Aminoethyl)aniline” is used in laboratory chemicals and in the synthesis of substances . Another compound, “4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride”, is a water-soluble, irreversible serine protease inhibitor .

Synthesis Analysis

A series of 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine have been synthesized from 4-(2-aminoethyl) morpholine . Another study synthesized 4-(2-aminoethyl)-N-(2-(2-nitrophenyl)propylcarbonyloxy)phenylamine .

Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethyl)aniline” is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The reaction of 4-(2-aminoethyl)aniline with 2-(2-nitrophenyl)propyl chloroformate in acetic acid resulted in the synthesis of 4-(2-aminoethyl)-N-(2-(2-nitrophenyl)propylcarbonyloxy)phenylamine .

Physical And Chemical Properties Analysis

The molecular weight of “4-(2-Aminoethyl)aniline” is 137.1790 .

Scientific Research Applications

Process Development and Scale-Up

A study by Naganathan et al. (2015) delves into the process development for scalable synthesis of a kinase inhibitor featuring the benzoxazepine core, similar to the structure of interest. Their work outlines the synthesis of tetrahydrobenzo[f][1,4]oxazepine and its applications in drug development, demonstrating the compound's relevance in pharmaceutical synthesis Naganathan et al., 2015.

Pharmacological Research

Research conducted by Naporra et al. (2016) on dibenzo[b,f][1,4]oxazepines and related compounds highlights the influence of chlorine substitution on pharmacology at various receptors. This study underscores the structural diversity within the oxazepine class and its implications for receptor selectivity and specificity, offering insights into the design of new compounds with tailored pharmacological profiles Naporra et al., 2016.

Diastereoselective Synthesis

Banfi et al. (2013) discuss the stereocontrolled and diversity-oriented synthesis of tetrahydrobenzo[f][1,4]oxazepines through an Ugi reaction. Their work provides a method for the diastereoselective preparation of these compounds, highlighting their potential as versatile scaffolds in drug discovery Banfi et al., 2013.

Theoretical and Spectral Studies

Ağirbaş et al. (2008) performed synthesis, infrared spectral studies, and theoretical calculations on a 4-phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one derivative, showcasing the compound's structural characterization and the theoretical insights into its properties. This research emphasizes the importance of computational and spectral analyses in understanding the structural attributes of benzoxazepines Ağirbaş et al., 2008.

Novel Heterocyclic System Synthesis

Assadzadeh et al. (2022) describe an efficient one-pot synthesis of novel heterocyclic systems, including dibenzo[b,f][1,4]oxazepines, demonstrating the synthetic versatility and potential applications of these compounds in creating complex molecular architectures Assadzadeh et al., 2022.

Mechanism of Action

Target of Action

The primary target of 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is annexin A7 GTPase (ANXA7) . ANXA7 is a protein that plays a crucial role in cellular processes such as cell division and growth .

Mode of Action

This compound, identified as an inhibitor of ANXA7, suppresses the aggregation of heterochromatin protein (HP1γ), an indicator of senescence-associated heterochromatin foci (SAHF) . It elevates the protein level of ANXA7 in the nucleus, indirectly regulating HP1γ phosphorylation .

Biochemical Pathways

The compound affects the AMPK/mTOR signaling pathway . It decreases AMPK phosphorylation and increases the phosphorylation level and activity of mTOR . This pathway is crucial for cellular processes such as cell growth and metabolism.

Result of Action

The compound inhibits the senescence of human dermal fibroblasts (HDFs) . By suppressing the aggregation of HP1γ, it prevents the formation of SAHF, a biological marker for senescent cells .

Safety and Hazards

properties

IUPAC Name |

4-(2-aminoethyl)-7-chloro-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-9-1-2-10-8(5-9)6-14(4-3-13)11(15)7-16-10/h1-2,5H,3-4,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMAZVHNVCMKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)

![3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1488624.png)

![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)

![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)

![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)

![6-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488632.png)

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1488638.png)

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)

![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)